molecular formula C7H8N2O3S B1168518 2-Acetyl-5-nitrothiophene O-methyl oxime CAS No. 114774-06-0

2-Acetyl-5-nitrothiophene O-methyl oxime

Cat. No. B1168518
CAS RN: 114774-06-0
M. Wt: 200.22 g/mol
InChI Key:
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Description

“2-Acetyl-5-nitrothiophene O-methyl oxime” is a heterocyclic organic compound . It is also known by other synonyms such as Ethanone, 1-(5-nitro-2-thienyl)-, O-methyloxime . Its molecular formula is C7H8N2O3S and it has a molecular weight of 200.21 .


Molecular Structure Analysis

The IUPAC name for this compound is N-methoxy-1-(5-nitrothiophen-2-yl)ethanimine . The canonical SMILES structure is CC(=NOC)C1=CC=C(S1)N+[O-] .


Physical And Chemical Properties Analysis

The compound has a boiling point of 297.5ºC at 760mmHg and a melting point of 112-114ºC . Its density is 1.37g/cm³ . It has 5 H-Bond acceptors and 0 H-Bond donors .

properties

IUPAC Name

(E)-N-methoxy-1-(5-nitrothiophen-2-yl)ethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c1-5(8-12-2)6-3-4-7(13-6)9(10)11/h3-4H,1-2H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEVERZOQIGERD-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=CC=C(S1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC)/C1=CC=C(S1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-5-nitrothiophene O-methyl oxime

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